molecular formula C12H18O4 B12273903 1,3-Diethyl 2-{bicyclo[1.1.1]pentan-1-yl}propanedioate CAS No. 131515-32-7

1,3-Diethyl 2-{bicyclo[1.1.1]pentan-1-yl}propanedioate

Cat. No.: B12273903
CAS No.: 131515-32-7
M. Wt: 226.27 g/mol
InChI Key: QWNCCWQETVLMHP-UHFFFAOYSA-N
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Description

1,3-Diethyl 2-{bicyclo[1.1.1]pentan-1-yl}propanedioate is an organic compound characterized by its unique bicyclo[1.1.1]pentane structure. This compound is a colorless liquid with a characteristic ester-like odor. Its molecular formula is C12H18O4, and it has a molecular weight of 226.27 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diethyl 2-{bicyclo[1.1.1]pentan-1-yl}propanedioate typically involves a multi-step chemical reaction. One common method involves the reaction of bicyclo[1.1.1]pentane derivatives with diethyl malonate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1,3-Diethyl 2-{bicyclo[1.1.1]pentan-1-yl}propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Diethyl 2-{bicyclo[1.1.1]pentan-1-yl}propanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Diethyl 2-{bicyclo[1.1.1]pentan-1-yl}propanedioate involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane structure provides a rigid framework that can influence the compound’s binding affinity and specificity. This unique structure allows it to act as a bioisostere, mimicking the properties of other functional groups and enhancing the compound’s stability and solubility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Diethyl 2-{bicyclo[1.1.1]pentan-1-yl}propanedioate stands out due to its specific ester functional groups and the unique bicyclo[1.1.1]pentane structure. This combination provides distinct chemical properties and reactivity, making it valuable in various research and industrial applications .

Properties

CAS No.

131515-32-7

Molecular Formula

C12H18O4

Molecular Weight

226.27 g/mol

IUPAC Name

diethyl 2-(1-bicyclo[1.1.1]pentanyl)propanedioate

InChI

InChI=1S/C12H18O4/c1-3-15-10(13)9(11(14)16-4-2)12-5-8(6-12)7-12/h8-9H,3-7H2,1-2H3

InChI Key

QWNCCWQETVLMHP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)OCC)C12CC(C1)C2

Origin of Product

United States

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